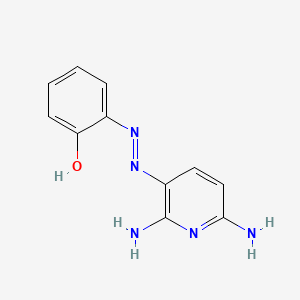![molecular formula C7H2Cl3N3 B15364964 4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
4,6,8-Trichloropyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,8-Trichloropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol. This compound is part of the pyrido[3,4-d]pyrimidine family, which consists of fused pyrimidine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trichloropyrido[3,4-d]pyrimidine typically involves multiple steps, starting with the appropriate pyridine derivatives. One common synthetic route includes the chlorination of pyrido[3,4-d]pyrimidine under controlled conditions to introduce chlorine atoms at the 4, 6, and 8 positions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6,8-Trichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Chlorine atoms can be substituted with other functional groups using nucleophiles like ammonia (NH3) or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,6,8-Trichloropyrido[3,4-d]pyrimidine has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound is used in the study of biological systems, particularly in understanding the interactions of small molecules with biological targets.
Industry: : The compound is used in the manufacturing of various chemical products and materials.
Wirkmechanismus
The mechanism by which 4,6,8-Trichloropyrido[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
4,6,8-Trichloropyrido[3,4-d]pyrimidine is compared with other similar compounds, such as 2,4,8-Trichloropyrido[3,4-d]pyrimidine and 2,4,6-Trichloropyrido[3,4-d]pyrimidine. These compounds share structural similarities but differ in the positions of the chlorine atoms, which can lead to variations in their chemical properties and biological activities.
List of Similar Compounds
2,4,8-Trichloropyrido[3,4-d]pyrimidine
2,4,6-Trichloropyrido[3,4-d]pyrimidine
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
4-Chloro-6-fluoropyrido[3,4-d]pyrimidine
4-Chloro-2-methylpyrido[3,4-d]pyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C7H2Cl3N3 |
|---|---|
Molekulargewicht |
234.5 g/mol |
IUPAC-Name |
4,6,8-trichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-1-3-5(7(10)13-4)11-2-12-6(3)9/h1-2H |
InChI-Schlüssel |
JIMTYGHNZXVZOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
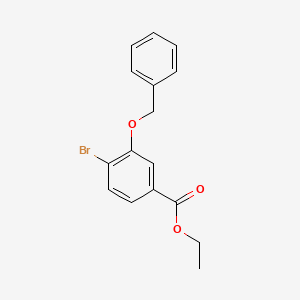
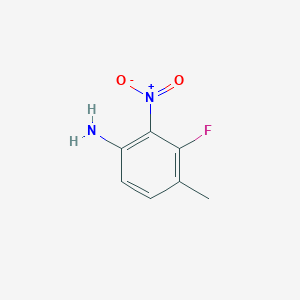

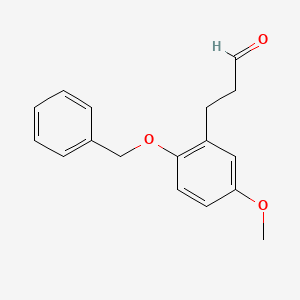
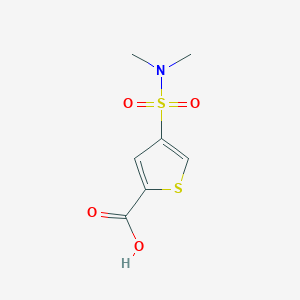
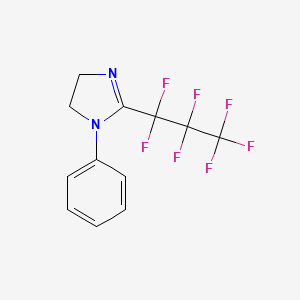
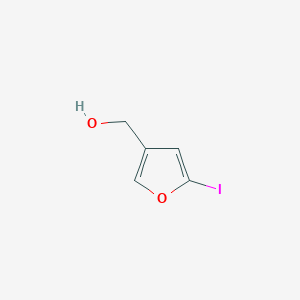

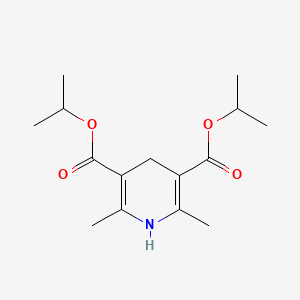
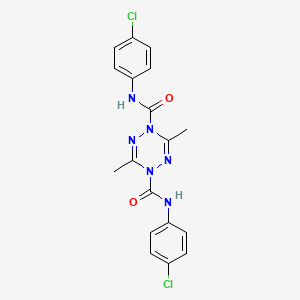
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)

